

# Potential research applications of 2,6-Dichloro-4-methylbenzaldehyde

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## Compound of Interest

Compound Name: 2,6-Dichloro-4-methylbenzaldehyde

Cat. No.: B179168

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An In-depth Technical Guide to the Research Applications of **2,6-Dichloro-4-methylbenzaldehyde**

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### Abstract

**2,6-Dichloro-4-methylbenzaldehyde** is a halogenated aromatic aldehyde that, due to its distinct substitution pattern, presents a unique combination of steric and electronic properties. This guide provides an in-depth analysis of this compound, intended for researchers, medicinal chemists, and professionals in drug development and materials science. We will explore its fundamental physicochemical properties, established synthetic routes, and core reactivity. The primary focus will be a forward-looking exploration of its potential research applications as a versatile building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This document synthesizes technical data with mechanistic insights to provide a practical and scientifically rigorous resource for leveraging **2,6-Dichloro-4-methylbenzaldehyde** in advanced research and development projects.

## Introduction: The Strategic Value of a Dichloro-Substituted Benzaldehyde

Aromatic aldehydes are foundational pillars in the edifice of organic synthesis, serving as gateways to a vast array of more complex molecular architectures. Within this class, **2,6-**

**Dichloro-4-methylbenzaldehyde** ( $C_8H_6Cl_2O$ ) emerges as a compound of significant interest. The presence of two chlorine atoms ortho to the aldehyde group imparts substantial steric hindrance, which modulates the reactivity of the formyl group in predictable and often advantageous ways. This steric shield can prevent undesirable side reactions and allow for highly selective transformations.

Furthermore, the electron-withdrawing nature of the chlorine atoms, combined with the electron-donating effect of the para-methyl group, creates a nuanced electronic environment on the aromatic ring. This electronic push-pull relationship influences the compound's reactivity in electrophilic and nucleophilic substitution reactions, as well as its potential to be incorporated into larger conjugated systems. This guide will unpack the synthetic utility of this unique molecular scaffold, offering a technical roadmap for its application in cutting-edge research.

## Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and analysis. The key properties of **2,6-Dichloro-4-methylbenzaldehyde** are summarized below.

Property	Value	Reference
Molecular Formula	$C_8H_6Cl_2O$	[1]
Molecular Weight	189.04 g/mol	[1]
CAS Number	116070-31-6	[1][2]
Appearance	White to yellow needle crystal (based on similar compounds)	[3]
Melting Point	Data not widely available; likely a low-melting solid	
Boiling Point	Data not widely available	
Solubility	Expected to be soluble in common organic solvents like ethanol, ether, and chlorinated solvents.	[3]

## Spectroscopic Characterization

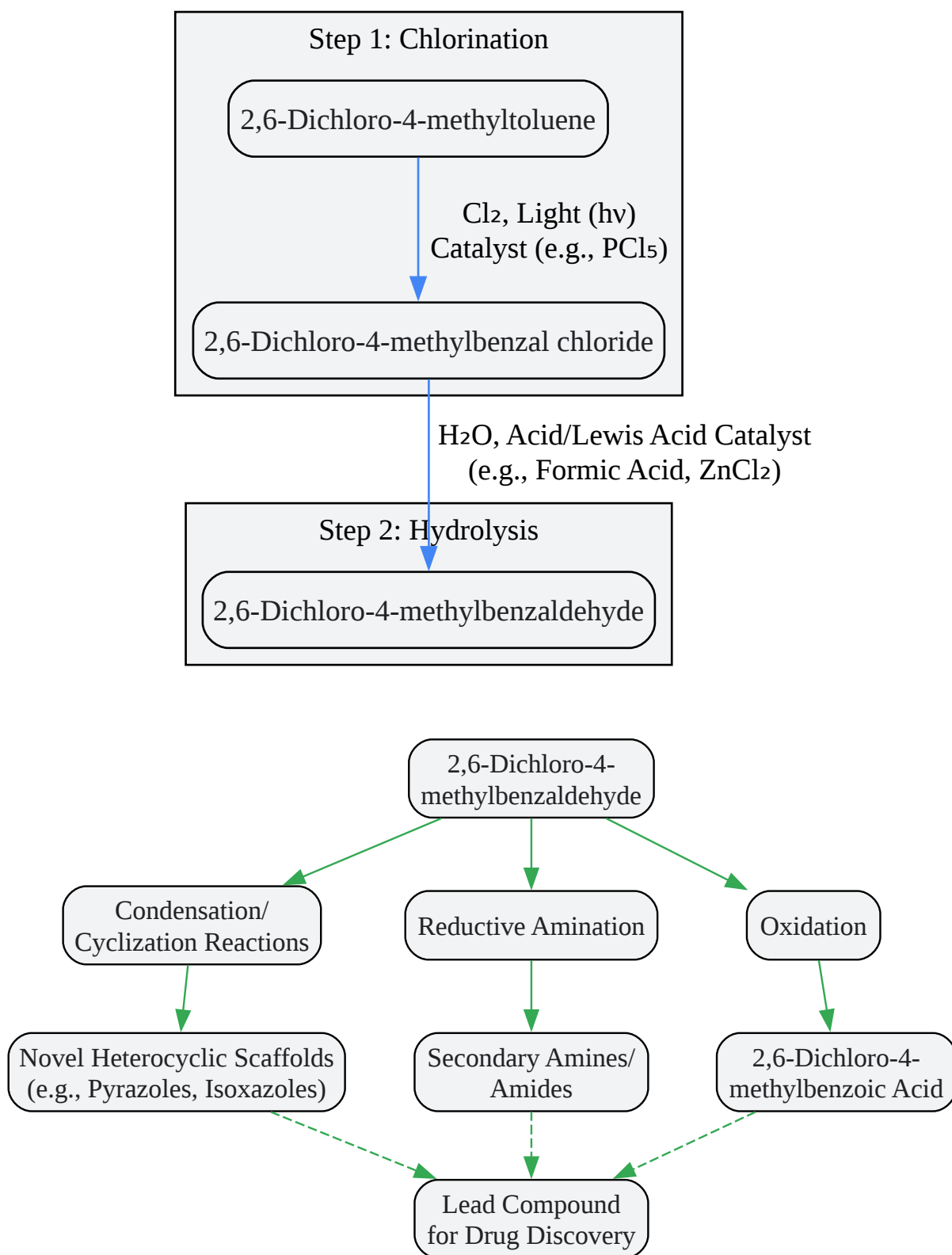
While specific spectra for **2,6-Dichloro-4-methylbenzaldehyde** are not readily available in the provided search results, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds like 4-methylbenzaldehyde and other dichlorobenzaldehydes.[\[4\]](#)[\[5\]](#)[\[6\]](#)

- $^1\text{H}$  NMR:
  - Aldehyde Proton (-CHO): A singlet is expected between  $\delta$  9.5-10.5 ppm.[\[6\]](#)
  - Aromatic Protons: Two equivalent protons on the benzene ring would appear as a singlet in the aromatic region ( $\delta$  7.0-8.0 ppm).
  - Methyl Protons (-CH<sub>3</sub>): A singlet corresponding to the three methyl protons would be observed in the benzylic region ( $\delta$  2.3-2.5 ppm).[\[6\]](#)
- $^{13}\text{C}$  NMR:
  - Carbonyl Carbon (-CHO): A signal is expected in the downfield region, typically  $\delta$  190-195 ppm.[\[5\]](#)
  - Aromatic Carbons: Signals for the six aromatic carbons would appear between  $\delta$  120-145 ppm. The carbons attached to the chlorine atoms (C2, C6) and the methyl group (C4) would be distinct.
  - Methyl Carbon (-CH<sub>3</sub>): A signal for the methyl carbon would appear upfield, around  $\delta$  20-22 ppm.[\[5\]](#)
- IR Spectroscopy:
  - C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1715 cm<sup>-1</sup>.[\[6\]](#)
  - C-H Stretch (Aldehyde): Two characteristic weak bands are expected around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.[\[6\]](#)
  - Aromatic C=C Stretch: Medium to weak bands will appear in the 1450-1600 cm<sup>-1</sup> region.

- C-Cl Stretch: Strong absorptions are expected in the fingerprint region, typically below 800  $\text{cm}^{-1}$ .

## Synthesis of 2,6-Dichloro-4-methylbenzaldehyde

The industrial synthesis of substituted benzaldehydes often begins with the corresponding substituted toluene. A common and effective method for preparing **2,6-Dichloro-4-methylbenzaldehyde** involves the free-radical chlorination of 2,6-dichloro-4-methyltoluene, followed by hydrolysis of the resulting benzal chloride derivative. This approach is analogous to patented methods for other dichlorobenzaldehydes.<sup>[3][7]</sup>



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